molecular formula C20H16ClN3O3S2 B2936773 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251596-96-9

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B2936773
CAS No.: 1251596-96-9
M. Wt: 445.94
InChI Key: OOFVFJZTHXRALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfonamide derivatives featuring a thiophene backbone linked to a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group. Such structures are often explored for their bioactivity, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-13-6-5-7-14(12-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)15-8-3-4-9-16(15)21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVFJZTHXRALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Thiophene Sulfonamide Synthesis: : The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and an appropriate halide precursor. The sulfonamide group is then introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base like triethylamine.

  • Final Coupling: : The final step involves coupling the oxadiazole and thiophene sulfonamide intermediates. This can be achieved through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic rings make it a candidate for various synthetic applications.

Biology and Medicine

In medicinal chemistry, compounds with similar structures have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the oxadiazole and thiophene rings is particularly significant due to their known biological activities.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism by which 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide exerts its effects is likely related to its ability to interact with various molecular targets. The oxadiazole ring can act as a bioisostere for amides, esters, and carboxylic acids, potentially interacting with enzymes and receptors in biological systems. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Aryl Substitutions

Compound A : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()

  • Key Differences: Aryl Group: 4-Fluorophenyl vs. 2-chlorophenyl in the target compound. Sulfonamide Substituent: 4-Methoxyphenyl vs. 3-methylphenyl. The methoxy group’s electron-donating properties may alter binding affinity in polar environments, whereas the methyl group offers steric hindrance and hydrophobic interactions.
  • Structural Implications : The para-fluorine substitution in Compound A may improve solubility but reduce target affinity compared to the ortho-chlorine in the target compound, which could enhance steric interactions in hydrophobic binding pockets .

Heterocycle Variants

Compound B : 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()

  • Key Differences :
    • Heterocycle : 1,2,4-Thiadiazole (sulfur replacing oxygen in the oxadiazole ring). Thiadiazoles exhibit greater π-electron deficiency and higher metabolic stability but lower solubility due to increased lipophilicity.
    • Functional Group : Acetamide vs. sulfonamide. The sulfonamide’s stronger acidity (pKa ~10) enhances hydrogen-bonding capacity, while the acetamide’s neutral character may limit ionic interactions.
  • Structural Implications: The thiadiazole core in Compound B could improve membrane permeability but reduce aqueous solubility compared to the oxadiazole-containing target compound.

Other Structural Variants

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Key Differences :
    • Core Structure : Pyrazole ring vs. thiophene-oxadiazole. Pyrazoles are more rigid and planar, which may enhance stacking interactions but reduce conformational flexibility.
    • Substituent : Trifluoromethyl group, which is highly electronegative and lipophilic, often used to improve bioavailability and resistance to oxidative metabolism.
  • Structural Implications : The trifluoromethyl group in Compound C could enhance metabolic stability compared to the target compound’s methylphenyl group, but the pyrazole core may limit binding to targets requiring larger heterocyclic systems .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Notable Properties (Inferred)
Target Compound C₂₀H₁₆ClN₃O₂S₂ 454.94 2-chlorophenyl, 3-methylphenyl 1,2,4-Oxadiazole Moderate lipophilicity, strong H-bond donor
Compound A () C₂₀H₁₇FN₃O₃S₂ 454.50 4-fluorophenyl, 4-methoxyphenyl 1,2,4-Oxadiazole Enhanced solubility, reduced steric hindrance
Compound B () C₁₄H₁₁ClN₄O₂S₂ 382.85 2-chlorophenyl, furylmethyl 1,2,4-Thiadiazole High lipophilicity, weak H-bond acceptor
Compound C () C₁₂H₉ClF₃N₂OS 324.72 3-chlorophenyl, trifluoromethyl Pyrazole High metabolic stability, rigid structure

Research Findings and Implications

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound likely offers a balance between steric bulk and electronic effects, favoring interactions with hydrophobic enzyme pockets compared to Compound A’s 4-fluorophenyl .
  • Heterocycle Impact : The oxadiazole’s oxygen atom in the target compound may engage in stronger dipole-dipole interactions than Compound B’s thiadiazole, which prioritizes hydrophobic binding .
  • Functional Group Role : The sulfonamide moiety in the target compound provides superior hydrogen-bonding capacity compared to Compound B’s acetamide, critical for targeting polar active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.